

Chiral Synthesis and Separation of Fesoterodine Enantiomers: An Application Note

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Compound of Interest

Compound Name: **Fesoterodine**

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Abstract

Fesoterodine, a clinically significant antimuscarinic agent for the treatment of overactive bladder, is administered as the (R)-enantiomer, its pharmacologically active form.[1][2] The stereospecificity of its therapeutic action necessitates robust and well-defined methods for both the chiral synthesis of the desired enantiomer and the analytical separation of the enantiomeric mixture. This document provides detailed application notes and protocols for the chiral synthesis of (R)-**Fesoterodine** via diastereomeric resolution and its subsequent enantiomeric separation using High-Performance Liquid Chromatography (HPLC).

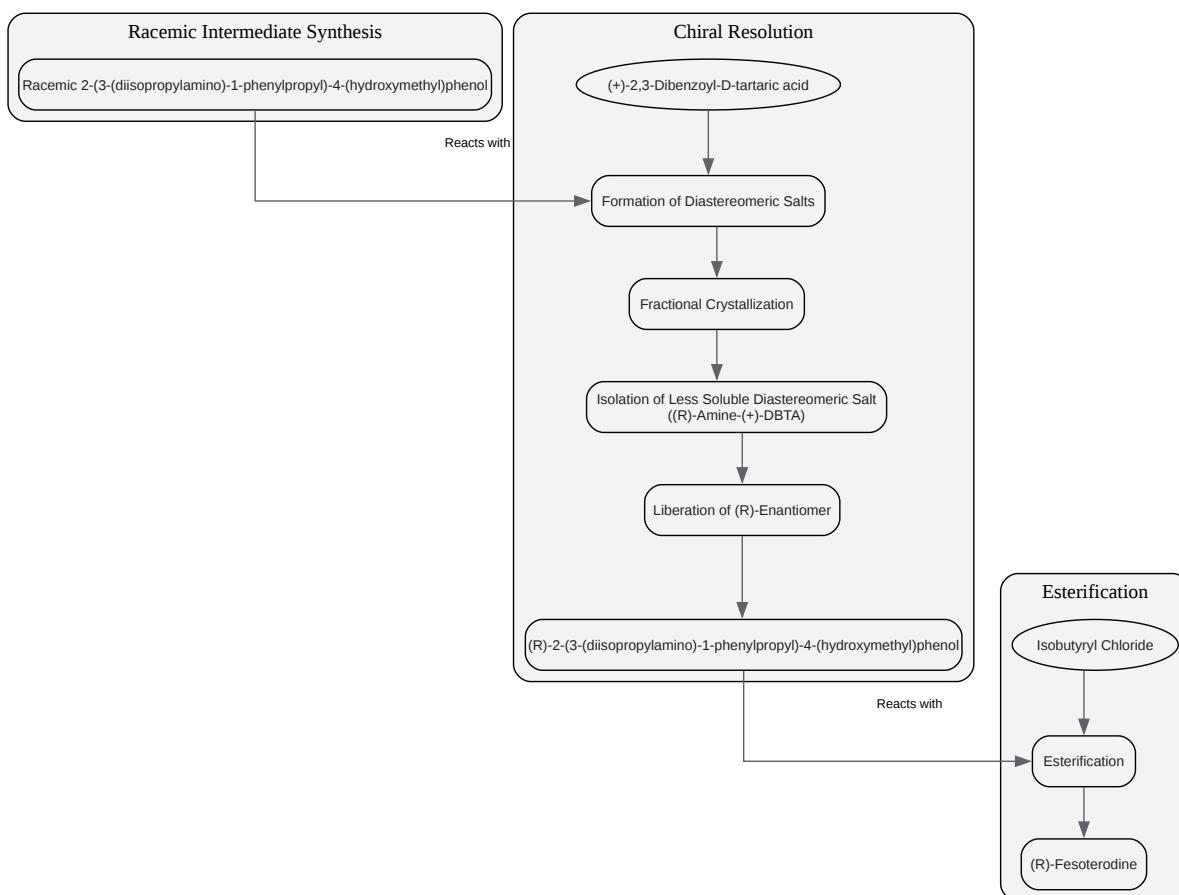
Introduction

Fesoterodine is a prodrug that is rapidly and extensively hydrolyzed by plasma esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[3][4][5] The therapeutic effect is attributed to the (R)-enantiomer of 5-HMT. Consequently, the synthesis of **Fesoterodine** targets the preparation of the pure (R)-enantiomer to ensure therapeutic efficacy and minimize potential side effects associated with the (S)-enantiomer. This involves a chiral synthesis strategy, commonly employing the resolution of a racemic intermediate, followed by esterification. Furthermore, stringent quality control measures rely on validated analytical methods for the accurate determination of enantiomeric purity. This note details a widely used approach for both the synthesis and separation of **Fesoterodine** enantiomers.

Chiral Synthesis of (R)-Fesoterodine via Diastereomeric Resolution

The synthesis of (R)-**Fesoterodine** is achieved through a multi-step process that involves the preparation of a racemic intermediate, followed by chiral resolution to isolate the desired (R)-enantiomer, and a final esterification step.

Synthesis Workflow

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Caption: Workflow for the Chiral Synthesis of **(R)-Fesoterodine**.

Experimental Protocols

1. Chiral Resolution of Racemic 2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol

This protocol is based on the principle of forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.

- Materials:

- Racemic methyl 3-(3-diisopropylamino-1-phenyl-propyl)-4-hydroxy-benzoate
- (+)-2,3-dibenzoyl-D-tartaric acid
- Ethanol
- Aqueous sodium hydroxide solution
- Toluene

- Procedure:

- Dissolve racemic methyl 3-(3-diisopropylamino-1-phenyl-propyl)-4-hydroxy-benzoate (e.g., 22.0 g, 59.5 mmols) in ethanol (e.g., 320 ml) in a round-bottom flask under an inert atmosphere at approximately 60°C.
- Add (+)-2,3-dibenzoyl-D-tartaric acid (e.g., 11.1 g, 31.0 mmols) to the solution.
- Allow the mixture to cool spontaneously to room temperature over 16-18 hours.
- Filter the suspended solid and wash with ethanol (e.g., 3 x 25 ml). The solid obtained is the diastereomeric salt of the (R)-amine with the resolving agent.
- To liberate the free amine, treat the diastereomeric salt with an aqueous sodium hydroxide solution and extract with an organic solvent such as toluene.
- Concentrate the organic phase to obtain (R)-2-(3-diisopropylamino-1-phenylpropyl)-4-(hydroxymethyl)phenol.

2. Esterification of (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol

This final step involves the acylation of the phenolic hydroxyl group to form **Fesoterodine**.

- Materials:

- (R)-(+)-2-(3-Diisopropylamino-1-phenyl-propyl)-4-hydroxymethyl-phenol
- Isobutyryl chloride
- Triethylamine or Sodium Hydroxide
- Dichloromethane or Toluene

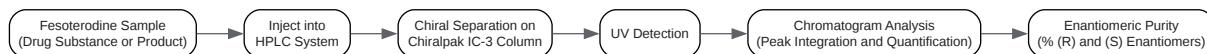
- Procedure:

- Dissolve (R)-(+)-2-(3-diisopropylamino-1-phenyl-propyl)-4-hydroxymethyl-phenol (e.g., 65.0 g) and triethylamine (e.g., 20.4 g) in dichloromethane (e.g., 750 ml) and cool the solution.[2]
- Slowly add a solution of isobutyryl chloride (e.g., 23.4 g) in dichloromethane (e.g., 250 ml) while maintaining the temperature.[2]
- After the addition is complete, stir the reaction mixture for a specified time (e.g., 15 minutes at 0°C, then 30 minutes at room temperature).[2]
- Wash the reaction mixture sequentially with water and an aqueous sodium hydrogen carbonate solution.[2]
- Separate the organic phase and concentrate it to dryness to obtain (R)-**Fesoterodine**.

Enantiomeric Separation of Fesoterodine by HPLC

A validated, stability-indicating HPLC method is crucial for determining the enantiomeric purity of **Fesoterodine** in both drug substance and drug product.

HPLC Separation Workflow



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Caption: Workflow for HPLC Enantiomeric Separation of **Fesoterodine**.

Experimental Protocol

This protocol is based on a normal-phase chiral HPLC method that has been shown to be effective for the enantiomeric separation of **Fesoterodine**.^{[1][6][7]}

- Instrumentation:
 - High-Performance Liquid Chromatograph with a UV detector.
- Chromatographic Conditions:

Parameter	Value
Column	Chiraldex IC-3, 250 mm x 4.6 mm, 3 µm
Mobile Phase	n-hexane : isopropyl alcohol : diethyl amine (950:50:1, v/v/v) ^{[1][6]}
Flow Rate	1.0 mL/min ^{[1][6]}
Detection Wavelength	220 nm
Column Temperature	30°C
Injection Volume	20 µL

- Sample Preparation:
 - Drug Substance: Accurately weigh and dissolve the **Fesoterodine** Fumarate drug substance in the mobile phase to a final concentration of approximately 1 mg/mL.

- Drug Product (Tablets): Accurately weigh and transfer tablet powder equivalent to 100 mg of **Fesoterodine** Fumarate into a 100 mL volumetric flask. Add about 10 mL of isopropyl alcohol, sonicate for about 20 minutes with intermittent shaking, and dilute to volume with the mobile phase. Filter the solution through a 0.45 μ m nylon filter.[1]
- System Suitability:
 - Prepare a solution containing both (R)- and (S)-**Fesoterodine** to verify the resolution between the two enantiomeric peaks. The resolution should be greater than 3.[1][6]

Data Presentation

Table 1: Chromatographic Performance Data

Parameter	Result
Retention Time of (R)-Fesoterodine	~10.3 min
Retention Time of (S)-Fesoterodine	~11.8 min
Resolution between Enantiomers	> 3[1][6]
Limit of Detection (LOD) for (S)-enantiomer	0.509 μ g/mL[1][6]
Limit of Quantification (LOQ) for (S)-enantiomer	1.316 μ g/mL[1][6]
Recovery of (S)-enantiomer	95% to 105%[1][6]

Conclusion

The protocols outlined in this application note provide a robust framework for the chiral synthesis and separation of **Fesoterodine** enantiomers. The diastereomeric resolution method offers a reliable pathway to obtain the therapeutically active (R)-enantiomer, while the detailed HPLC method ensures accurate determination of enantiomeric purity, which is critical for quality control in drug development and manufacturing. These methods are essential for ensuring the safety and efficacy of **Fesoterodine** as a treatment for overactive bladder.

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